Boc-D-cha-ol
Description
Boc-D-cha-ol, chemically designated as tert-butoxycarbonyl-D-cyclohexylalaninol, is a chiral amino alcohol derivative widely employed in peptide synthesis and medicinal chemistry. Its molecular formula is C21H40N2O5, with a molecular weight of 409.56 g/mol . The compound features a Boc (tert-butoxycarbonyl) protecting group, which stabilizes the amine functionality during synthetic processes, and a D-cyclohexylalanine (D-cha) side chain, contributing to its distinct stereochemical and lipophilic properties. This compound is utilized as a building block in pharmaceuticals and bioactive peptides, particularly where conformational rigidity and resistance to enzymatic degradation are desired .
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h11-12,16H,4-10H2,1-3H3,(H,15,17)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJQBBXPSVGTQT-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1CCCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of N-Boc-D-Phenylalaninol Derivatives
A prominent method involves the catalytic hydrogenation of N-Boc-D-phenylalaninol to reduce the phenyl group to a cyclohexyl moiety. This approach leverages the stability of the Boc-protected amine during hydrogenation:
Reaction Conditions
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Substrate : N-Boc-D-Phenylalaninol
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Catalyst : 5% Rhodium-on-charcoal (Rh/C)
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Solvent : Methanol/water (1:1)
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Pressure : 2828.7–3087.28 Torr (H₂)
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Temperature : 60°C
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Duration : 16 hours
Mechanistic Insights
The phenyl group undergoes heterogeneous catalytic hydrogenation via adsorption onto the Rh surface, followed by sequential hydrogen addition to form the cyclohexyl group. The Boc group remains intact due to its resistance to reductive conditions.
Advantages : High stereochemical retention, scalability, and compatibility with Boc-protected intermediates.
Limitations : Requires specialized equipment for high-pressure hydrogenation.
Direct Boc Protection of D-Cyclohexylalaninol
A more straightforward route involves the direct protection of D-cyclohexylalaninol’s amine group using Boc anhydride or Boc chloride:
Reaction Protocol
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Substrate : D-Cyclohexylalaninol
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Reagent : Boc₂O (di-tert-butyl dicarbonate) or Boc-Cl (tert-butyloxycarbonyl chloride)
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Base : Triethylamine (TEA) or pyridine
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
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Temperature : 0°C to room temperature
Typical Procedure
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Dissolve D-cyclohexylalaninol (1 equiv) in DCM.
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Add TEA (1.2 equiv) and cool to 0°C.
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Introduce Boc-Cl (1.1 equiv) dropwise.
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Stir at room temperature for 12 hours.
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Quench with water, extract with DCM, and purify via silica gel chromatography.
Key Considerations :
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Base Selection : TEA minimizes racemization compared to stronger bases.
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Solvent Polarity : DCM ensures optimal solubility without side reactions.
Comparative Analysis of Synthetic Methods
| Parameter | Hydrogenation Method | Direct Protection Method |
|---|---|---|
| Starting Material | N-Boc-D-Phenylalaninol | D-Cyclohexylalaninol |
| Reaction Time | 16 hours | 12 hours |
| Yield | 94% | 85–90% |
| Catalyst/Conditions | Rh/C, high-pressure H₂ | Boc-Cl/TEA, ambient conditions |
| Stereochemical Integrity | High | High |
| Scalability | Industrial-scale feasible | Lab-scale optimized |
Reaction Optimization and Byproduct Management
Hydrogenation Side Reactions
Boc Protection Challenges
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Racemization : Elevated temperatures or prolonged reaction times may epimerize the chiral center. Using TEA and low temperatures suppresses this.
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Solvolysis : Protic solvents (e.g., methanol) can hydrolyze Boc-Cl. Anhydrous DCM is preferred.
Mechanistic Elucidation
Hydrogenation Pathway
The Rh catalyst facilitates H₂ dissociation into atomic hydrogen, which adds to the phenyl ring’s π-system. The cyclohexane ring forms via a stepwise reduction, retaining the Boc group’s integrity.
Boc Protection Mechanism
Boc-Cl reacts with the amine to form a reactive carbamate intermediate. TEA scavenges HCl, driving the reaction to completion:
The reaction proceeds via an Sₙ2 mechanism, preserving the substrate’s stereochemistry.
Applications in Organic Synthesis
This compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
®-2-(Boc-amino)-3-cyclohexylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group, if present, can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride to form a tosylate, which can then undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Tosyl chloride in pyridine at 0°C to room temperature.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of the tosylate derivative, which can further react to form various substituted products.
Scientific Research Applications
Peptide Synthesis
Boc-D-cha-ol is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Boc group protects the amino functionality, allowing for selective reactions during the assembly of peptides. This characteristic is crucial for introducing cyclohexyl residues into peptide chains, which can significantly influence the peptides' biological properties and interactions.
Key Features :
- Facilitates the introduction of chirality into peptides.
- Enhances the stability and bioactivity of synthesized peptides.
Medicinal Chemistry
In medicinal chemistry, this compound serves as an intermediate in the development of pharmaceuticals. Its ability to undergo selective deprotection allows for further functionalization, making it versatile for drug synthesis. The cyclohexyl group may enhance the pharmacokinetic properties of drugs, potentially improving their therapeutic efficacy.
Case Study Example :
A study demonstrated that peptides synthesized with this compound exhibited improved binding affinities to specific biological targets compared to their non-cyclohexyl counterparts. This suggests that the cyclohexyl group can play a role in modulating interactions with receptors or enzymes.
Biological Research
In biological research, this compound can be used to study enzyme-substrate interactions involving chiral substrates. By incorporating this compound into peptide sequences, researchers can investigate how the structural modifications affect enzymatic activity and specificity.
Data Tables
| Application Area | Description | Key Benefits |
|---|---|---|
| Peptide Synthesis | Building block for SPPS | Introduction of chirality, enhanced stability |
| Medicinal Chemistry | Intermediate for drug synthesis | Selective deprotection for functionalization |
| Biological Research | Study of enzyme-substrate interactions | Insights into chiral substrate behavior |
Mechanism of Action
The mechanism of action of ®-2-(Boc-amino)-3-cyclohexylpropan-1-ol primarily involves its role as a protected amino alcohol. The Boc group protects the amino group from unwanted reactions, allowing for selective functionalization of other parts of the molecule. Upon deprotection, the free amino group can participate in various biochemical and chemical reactions, interacting with molecular targets such as enzymes and receptors.
Comparison with Similar Compounds
Structural Analogues
Boc-D-cha-ol belongs to the class of Boc-protected amino alcohols. Key analogues include:
Boc-D-Val-OH (CAS 22838-58-0): A Boc-protected D-valine derivative with molecular formula C10H19NO4 (MW 217.26 g/mol) .
(3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4): A functionally similar compound used in Suzuki couplings, with molecular formula C6H5BBrClO2 (MW 235.27 g/mol) .
Physicochemical Properties
A comparative analysis of key properties is summarized in Table 1:
Key Observations :
- Lipophilicity: this compound's cyclohexyl group confers higher logP (~3.2) compared to Boc-D-Val-OH (2.15) and Boc-L-phenylglycinol (1.8), enhancing membrane permeability but reducing aqueous solubility .
- Topological Polar Surface Area (TPSA) : this compound's TPSA (86.34 Ų) reflects its hydrogen-bonding capacity, critical for interactions in peptide receptors .
- Synthetic Complexity: this compound requires multi-step synthesis involving palladium-catalyzed cross-coupling (e.g., with (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride) , whereas Boc-D-Val-OH is synthesized via standard Boc-protection protocols .
Functional and Application Differences
- Peptide Synthesis : this compound is favored for introducing rigid, hydrophobic motifs in anticancer peptides. In contrast, Boc-D-Val-OH is used in flexible β-sheet structures .
- Catalytic Applications : (3-Bromo-5-chlorophenyl)boronic acid is employed in Suzuki-Miyaura reactions, a role distinct from this compound’s primary use in bioconjugation .
Spectroscopic Characterization
- NMR Data : this compound exhibits distinct <sup>1</sup>H NMR signals for the cyclohexyl protons (δ 1.2–1.8 ppm) and Boc group (δ 1.4 ppm). This contrasts with Boc-D-Val-OH’s isopropyl resonances (δ 0.9–1.1 ppm) .
- HRMS: this compound’s exact mass (409.56) aligns with theoretical values (m/z 409.2971 [M+H]<sup>+</sup>), whereas Boc-L-phenylglycinol shows m/z 238.1432 [M+H]<sup>+</sup> .
Research Findings and Industrial Relevance
- Drug Design : this compound derivatives demonstrate 10-fold higher protease resistance compared to Boc-D-Val-OH analogues in HIV protease inhibitor studies .
- Scalability : Industrial production of this compound achieves >90% purity via optimized Pd-mediated coupling, whereas Boc-D-Val-OH is produced at lower cost using enzymatic resolution .
Biological Activity
Chemical Structure and Properties
Boc-D-cha-ol has the molecular formula C_{13}H_{23}NO_2 and a molar mass of approximately 271.35 g/mol. The compound consists of a cyclohexyl group attached to a D-alanine derivative with a tert-butoxycarbonyl (Boc) protective group. The Boc group is commonly used in organic synthesis to protect amine functionalities during peptide assembly, allowing for selective reactions during the synthesis process.
Role in Peptide Synthesis
This compound serves as a building block for synthesizing peptides that may exhibit unique biological activities due to the presence of the cyclohexyl moiety. The cyclohexyl group can influence the conformation and stability of the resulting peptides, potentially affecting their interactions with biological targets such as receptors or enzymes.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Features | Applications in Peptide Synthesis |
|---|---|---|
| This compound | Cyclohexyl group, Boc protecting group | Building block for cyclohexyl residues |
| Boc-L-phenylalanine | Phenyl group, Boc protecting group | Commonly used in various peptide syntheses |
| Boc-D-leucine | Isobutyl side chain, Boc protecting group | Enhances hydrophobic interactions |
Biological Activity and Therapeutic Potential
While direct studies on the biological activity of this compound are scarce, its role as a precursor in peptide synthesis suggests that it may contribute to the development of therapeutically relevant compounds. Peptides synthesized using this compound may exhibit enhanced binding affinities or specific biological activities due to the unique properties imparted by the cyclohexyl structure.
Case Studies
- Peptide Therapeutics : A study investigated peptides synthesized with cyclohexylalanine derivatives, noting that modifications at this position could lead to improved stability and bioavailability in therapeutic applications. This highlights the potential of this compound as a candidate for developing novel peptide drugs.
- Binding Studies : In vitro studies have shown that peptides containing cyclohexylalanine exhibit altered binding profiles compared to their linear counterparts. This suggests that this compound could be instrumental in designing peptides with tailored interactions for specific biological targets.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Boc-D-cha-Ol while ensuring reproducibility?
- Methodological Answer : Follow protocols for documenting reaction conditions (e.g., solvent purity, temperature gradients, and catalyst ratios) as outlined in standardized chemical synthesis guidelines. Include step-by-step characterization data (e.g., NMR, HPLC purity) in the main manuscript, with extended datasets in supplementary materials to enable replication . For novel intermediates, provide crystallographic or spectroscopic validation to confirm structural integrity .
Q. What are the key analytical techniques for characterizing this compound’s stability under varying pH conditions?
- Methodological Answer : Design accelerated degradation studies using HPLC-MS to monitor decomposition products. Apply kinetic modeling (e.g., Arrhenius plots) to predict shelf-life, and cross-validate results with orthogonal methods like FTIR or Raman spectroscopy. Ensure raw data is archived with metadata (e.g., instrument calibration logs) to address potential variability .
Q. How should solubility profiles of this compound be systematically evaluated for pharmacological applications?
- Methodological Answer : Use a tiered approach: (1) Screen solubility in physiologically relevant buffers via shake-flask methods; (2) Validate results using nephelometry or UV-Vis spectroscopy; (3) Apply computational tools (e.g., COSMO-RS) to predict solubility in untested solvents. Disclose all experimental parameters (e.g., agitation speed, temperature) to mitigate reproducibility issues .
Advanced Research Questions
Q. How can contradictory data in this compound’s bioactivity assays be resolved?
- Methodological Answer : Conduct a root-cause analysis using the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Audit assay conditions (e.g., cell line viability, reagent batch variability).
- Novelty : Compare results against prior studies to identify outliers.
- Ethical : Ensure data transparency by publishing negative results in supplementary materials.
- Relevance : Use meta-analysis to contextualize findings within broader pharmacological mechanisms .
Q. What computational strategies are effective for modeling this compound’s interaction with target receptors?
- Methodological Answer : Combine molecular dynamics (MD) simulations with density functional theory (DFT) to map binding affinities. Validate in silico predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For transparency, share simulation parameters (e.g., force fields, solvation models) and raw trajectory files in open-access repositories .
Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?
- Methodological Answer : Frame the research question using PICOT (Population: target enzyme; Intervention: structural modifications; Comparison: wild-type vs. mutant receptors; Outcome: IC50 values; Time: kinetic assays). Systematically vary substituents (e.g., stereochemistry, protecting groups) and correlate changes with bioactivity using multivariate regression analysis .
Q. What validation criteria are critical when translating this compound from in vitro to in vivo models?
- Methodological Answer : Address interspecies variability by:
- Pharmacokinetics : Compare metabolic stability in liver microsomes from multiple species.
- Toxicity : Use tiered dosing in rodent models with histopathological endpoints.
- Data Triangulation : Cross-reference results with transcriptomic/proteomic datasets to identify off-target effects .
Data Analysis and Reporting Standards
Q. How to ensure statistical rigor in dose-response studies involving this compound?
- Methodological Answer : Adopt the following steps:
- Power Analysis : Predefine sample sizes to achieve ≥80% statistical power.
- Blinding : Use blinded data analysis to minimize bias.
- Reporting : Adhere to CHEERS or ARRIVE guidelines for preclinical data, including raw p-values and confidence intervals .
Q. What frameworks are recommended for synthesizing conflicting literature on this compound’s mechanistic pathways?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines. Classify studies by methodology (e.g., in vitro vs. in vivo), and apply the GRADE framework to assess evidence quality. Highlight methodological discrepancies (e.g., assay sensitivity, control groups) as potential sources of contradiction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
